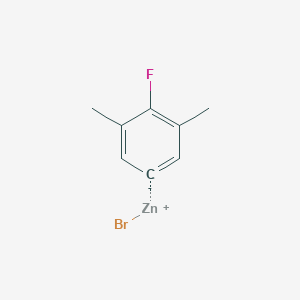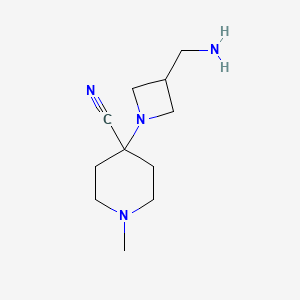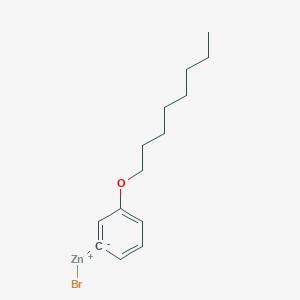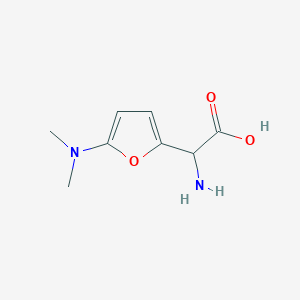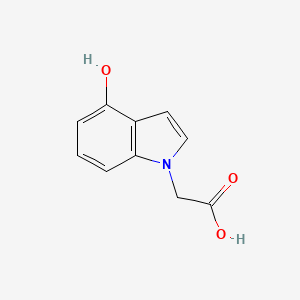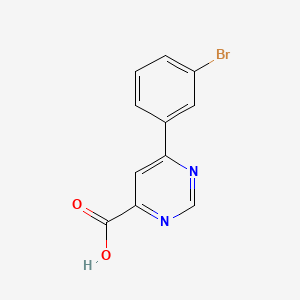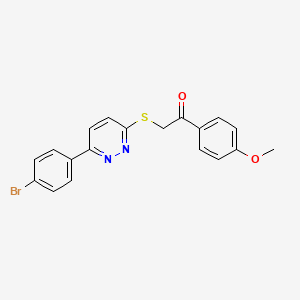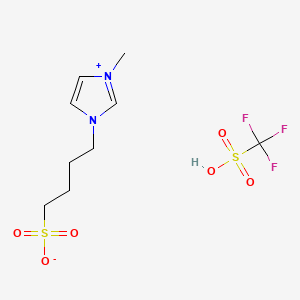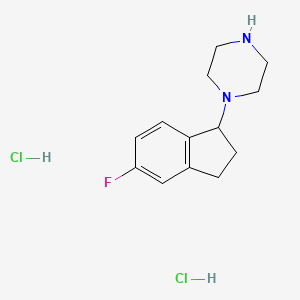
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorinated indane moiety attached to a piperazine ring
Méthodes De Préparation
The synthesis of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2,3-dihydro-1H-indene, which is obtained through the fluorination of 2,3-dihydro-1H-indene.
Piperazine Coupling: The fluorinated indene is then reacted with piperazine under appropriate conditions to form the desired product. This step may involve the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Dihydrochloride Formation: The purified compound is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve scaling up these synthetic routes with optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the indane moiety can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological systems.
Industrial Applications:
Mécanisme D'action
The mechanism of action of 1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate the activity of certain receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine dihydrochloride can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-1-yl)piperazine: This compound lacks the fluorine atom, which may result in different pharmacological properties and reactivity.
1-(5-chloro-2,3-dihydro-1H-inden-1-yl)piperazine: The presence of a chlorine atom instead of fluorine can lead to variations in chemical reactivity and biological activity.
1-(5-bromo-2,3-dihydro-1H-inden-1-yl)piperazine:
The uniqueness of this compound lies in its specific fluorinated indane structure, which can impart distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C13H19Cl2FN2 |
|---|---|
Poids moléculaire |
293.20 g/mol |
Nom IUPAC |
1-(5-fluoro-2,3-dihydro-1H-inden-1-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17FN2.2ClH/c14-11-2-3-12-10(9-11)1-4-13(12)16-7-5-15-6-8-16;;/h2-3,9,13,15H,1,4-8H2;2*1H |
Clé InChI |
WPMODYMAINGAMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N3CCNCC3)C=CC(=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


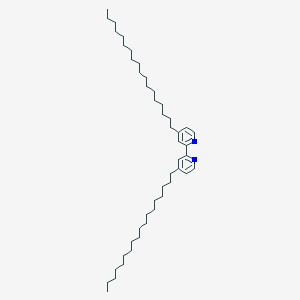
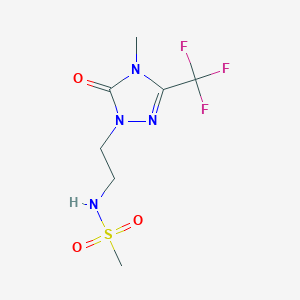
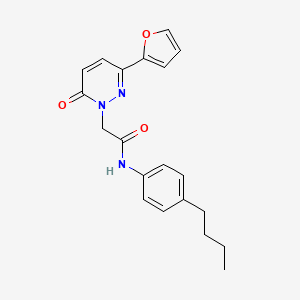
![8-Bromo-5-Fluoro-2,2-Dimethylbenzo[1,3]dioxin-4-One](/img/structure/B14878973.png)
